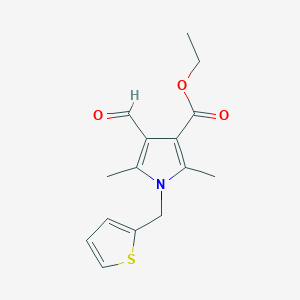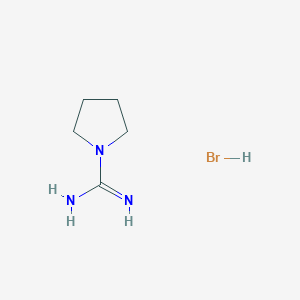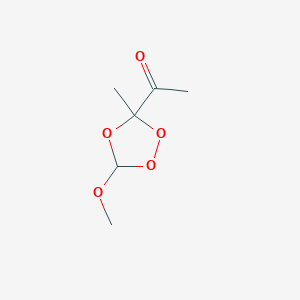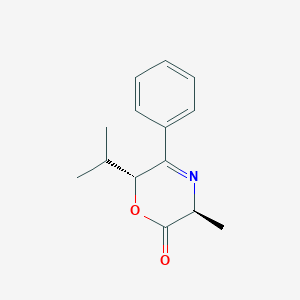![molecular formula C9H12N2O B063232 Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) CAS No. 165117-99-7](/img/structure/B63232.png)
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fused pyrazine and pyrrole ring system that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as DNA, enzymes, and receptors. This interaction can lead to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects
Studies have shown that pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) can have various biochemical and physiological effects depending on the cellular target and concentration. For example, this compound has been shown to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the activity of enzymes such as kinases and proteases. However, this compound can also have toxic effects on normal cells at high concentrations.
Advantages and Limitations for Lab Experiments
One advantage of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is its versatility in terms of its potential applications. This compound can be used as a starting material for the synthesis of various compounds, and it can also be tested for its biological activity. However, one limitation of this compound is its potential toxicity to normal cells at high concentrations. Therefore, careful consideration must be taken when conducting experiments with this compound.
Future Directions
There are several future directions for pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI). One direction is the optimization of the synthesis method to produce the compound in higher yields and purity. Another direction is the exploration of the biological activity of this compound against various cellular targets. Additionally, the potential applications of this compound in material science and organic synthesis should be further explored. Finally, the toxicity of this compound to normal cells should be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been achieved using various methods such as the reaction of pyrazine with pyrrole and acetic anhydride, and the reaction of pyrazine with 2-acetylpyridine. These methods have been optimized to produce the compound in good yields and purity.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been tested for its anticancer, antiviral, and antibacterial properties. In material science, pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been used as a building block for the synthesis of functional materials. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.
properties
CAS RN |
165117-99-7 |
|---|---|
Product Name |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) |
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
InChI Key |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Canonical SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
synonyms |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)







![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)


![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
